Cas no 97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one structure
97859-51-3 structure
상품 이름:(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
CAS 번호:97859-51-3
MF:C4H7NO3
메가와트:117.103281259537
MDL:MFCD27977273
CID:3038732
PubChem ID:2793787

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 화학적 및 물리적 성질

이름 및 식별자

    • (S)-5-(Hydroxymethyl)oxazolidin-2-one
    • (5S)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)- (ZCI)
    • (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
    • (S)-5-Hydroxymethyl-2-oxazolidinone
    • 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)-
    • CS-0053134
    • AS-52043
    • SCHEMBL3954454
    • P14223
    • 97859-51-3
    • EN300-7211291
    • MFCD27977273
    • LSYOFPBORRARMF-VKHMYHEASA-N
    • (S)-5-(hydroxylmethyl)oxazolidin-2-one
    • CS-0067235
    • AKOS025396273
    • (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
    • MDL: MFCD27977273
    • 인치: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
    • InChIKey: LSYOFPBORRARMF-VKHMYHEASA-N
    • 미소: C([C@@H]1CNC(=O)O1)O

계산된 속성

  • 정밀분자량: 117.042593085g/mol
  • 동위원소 질량: 117.042593085g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 104
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -0.9
  • 토폴로지 분자 극성 표면적: 58.6Ų

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
S357975-25mg
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3
25mg
$ 295.00 2022-06-03
Chemenu
CM294729-1g
(S)-5-(Hydroxymethyl)oxazolidin-2-one
97859-51-3 95%
1g
$1249 2021-08-18
TRC
S357975-2.5mg
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3
2.5mg
$ 50.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1927-500MG
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3 97%
500MG
¥ 1,702.00 2023-04-12
Enamine
EN300-7211291-0.5g
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3 95%
0.5g
$400.0 2023-05-29
Enamine
EN300-7211291-2.5g
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3 95%
2.5g
$1078.0 2023-05-29
eNovation Chemicals LLC
D586480-250MG
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3 97%
250mg
$100 2024-07-21
Chemenu
CM294729-1g
(S)-5-(Hydroxymethyl)oxazolidin-2-one
97859-51-3 95%
1g
$*** 2023-03-29
Ambeed
A647419-1g
(S)-5-(Hydroxymethyl)oxazolidin-2-one
97859-51-3 95%
1g
$199.0 2025-02-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1927-250MG
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3 97%
250MG
¥ 1,042.00 2023-04-12

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Ethanol
1.1 Reagents: Potassium carbonate Solvents: Ethanol
참조
An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesPreparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone
Cardillo, Giuliana; et al Sato, Toshio; et al, Tetrahedron, 1987, 43(11), 2505-12

합성회로 2

반응 조건
참조
Method for preparing oxazolidinone intermediateProcess for the resolution of racemic 5-substituted 2-oxazolidinones by crystallization
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
1.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran
1.2 Reagents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Ethanol
참조
An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones
Cardillo, Giuliana; et al, Tetrahedron, 1987, 43(11), 2505-12

합성회로 4

반응 조건
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ;  1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ;  1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
참조
An enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidAn enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid
, India, , ,

합성회로 5

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
참조
An enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBAn enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid
, India, , ,

합성회로 6

반응 조건
1.1 Reagents: Magnesium methoxide Solvents: Diglyme
1.1 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ;  10 h, 160 °C
참조
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesInhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cellsResolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives
Danielmeier, Karsten; et al Mullarky, Edouard; et al Pallavicini, Marco; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

합성회로 7

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  16 h, 25 °C
참조
Antibiotic pyrazinothiazine derivatives and process of preparation and use thereofPreparation of the quinazoline compounds and their application as EGFR inhibitor
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C
1.1 Reagents: Sodium borohydride Solvents: Ethanol
참조
A fragment-based approach to understanding inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomeraseEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Merckle, Ludovic; et al Danielmeier, Karsten; et al, ChemBioChem, 2005, 6(10), 1866-1874

합성회로 9

반응 조건
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  0 °C; 10 min, 0 °C
참조
New chemoenzymatic pathway for β-adrenergic blocking agents
Kamal, Ahmed; et al, Tetrahedron: Asymmetry, 2005, 16(8), 1485-1494

합성회로 10

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Potassium carbonate Solvents: Ethanol
참조
Preparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone
Sato, Toshio; et al, Tetrahedron Letters, 1989, 30(28), 3701-2

합성회로 11

반응 조건
1.1 Reagents: Sodium hypochlorite Solvents: Tetrahydrofuran ,  Water
참조
Stereoselective process for the preparation of (S)-5-(hydroxymethyl)-2-oxazolidinone
, United States, , ,

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:97859-51-3)(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
A923317
순결:99%
재다:1g
가격 ($):179.0